2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one
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Overview
Description
Kushenol K is a flavonoid antioxidant isolated from the roots of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including its potential as a cytochrome P-450 3A4 inhibitor and its weak antiviral activity against Herpes simplex virus type 2 .
Preparation Methods
Kushenol K is typically extracted from the roots of Sophora flavescens. The extraction process involves using solvents such as methanol, acetone, and ethyl acetate. The roots are first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using chromatographic techniques to isolate Kushenol K .
Chemical Reactions Analysis
Kushenol K undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Kushenol K can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kushenol K has a wide range of scientific research applications:
Mechanism of Action
Kushenol K exerts its effects through several mechanisms:
Cytochrome P-450 3A4 Inhibition: It inhibits the activity of cytochrome P-450 3A4 with a K_i value of 1.35 μM, affecting drug metabolism.
Antiviral Activity: Kushenol K shows weak antiviral activity against Herpes simplex virus type 2 with an EC50 of 147 μM.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and upregulating endogenous antioxidant defense systems.
Comparison with Similar Compounds
Kushenol K is part of a family of prenylated flavonoids isolated from Sophora flavescens. Similar compounds include:
Kushenol C: Known for its anti-inflammatory and anti-oxidative stress activities.
Kushenol Z: Exhibits cytotoxicity against non-small-cell lung cancer cells.
Sophoraflavanone G: Demonstrates potent cytotoxicity against cancer cells.
Kushenol K is unique due to its specific inhibitory effects on cytochrome P-450 3A4 and its weak antiviral activity, which are not as prominent in the other similar compounds .
Properties
Molecular Formula |
C26H32O8 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H32O8/c1-13(2)14(8-9-26(3,4)32)10-17-19(29)12-20(33-5)21-22(30)23(31)25(34-24(17)21)16-7-6-15(27)11-18(16)28/h6-7,11-12,14,23,25,27-29,31-32H,1,8-10H2,2-5H3 |
InChI Key |
YWHHRFNOJTVNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O |
Origin of Product |
United States |
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